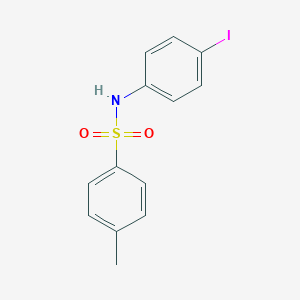

N-(4-iodophenyl)-4-methylbenzenesulfonamide

Overview

Description

N-(4-iodophenyl)-4-methylbenzenesulfonamide is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-4-methylbenzenesulfonamide typically involves the iodination of a precursor compound followed by sulfonamide formation. One common method involves the reaction of 4-iodoaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.

Oxidation Products: Oxidized derivatives of the sulfonamide group can be produced.

Scientific Research Applications

N-(4-iodophenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The iodine atom and sulfonamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-(4-iodophenyl)-β-alanine derivatives

- N-(4-iodophenyl)-N-carboxyethyl-β-alanine derivatives

- N-Cyclohexyl-N’-(4-iodophenyl)urea

Uniqueness

N-(4-iodophenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of an iodine atom and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

N-(4-Iodophenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, chemical reactivity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom on the phenyl ring and a methyl group attached to the para position of the benzene sulfonamide structure. Its molecular formula is CHI N OS, and it is classified under N-arylsulfonamides. The compound's structure suggests potential interactions with various biological targets due to the electrophilic nature of the iodine substituent, which can facilitate nucleophilic reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against a range of bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism of action involves inhibition of bacterial growth through interference with essential metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various studies. It has been evaluated for its ability to inhibit cell proliferation in cancer cell lines, such as HeLa (cervical cancer) and HUVEC (human umbilical vein endothelial cells). The compound demonstrated micromolar anti-proliferative effects, with IC50 values indicating significant potency .

The biological mechanisms underlying the activity of this compound are still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors, modulating their activity. This interaction could lead to apoptosis in cancer cells or disruption of bacterial cell wall synthesis in microbes .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| N-(2-Iodophenyl)benzenesulfonamide | Iodine at ortho position | 0.93 |

| N-(2-Iodophenyl)-N,4-dimethylbenzenesulfonamide | Dimethyl substitution | 0.88 |

| N-(4-Iodophenyl)-2,4,6-trimethylbenzenesulfonamide | Multiple methyl groups | 0.88 |

| 4-Amino-N-(4-iodophenyl)benzenesulfonamide | Amino substitution | 0.87 |

The distinct arrangement of functional groups in this compound contributes to its specific biological activities compared to these similar compounds.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound inhibited growth effectively at concentrations as low as 10 µg/mL. The compound was particularly effective against Gram-positive bacteria.

- Anticancer Evaluation : In vitro assays revealed that treatment with the compound led to a significant reduction in cell viability in HeLa cells, with an IC50 value of approximately 5 µM. Further mechanistic studies indicated that this effect was mediated through apoptosis induction .

Future Directions

Given its promising biological activities, further research on this compound is warranted. Future studies could focus on:

- In vivo efficacy : Evaluating the therapeutic potential in animal models.

- Mechanistic studies : Elucidating specific molecular targets and pathways involved in its action.

- Chemical modifications : Exploring derivatives to enhance potency and selectivity.

Properties

IUPAC Name |

N-(4-iodophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEZIWMPIJOFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303711 | |

| Record name | N-(4-iodophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158268-30-5 | |

| Record name | N-(4-iodophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.